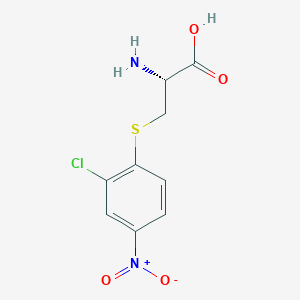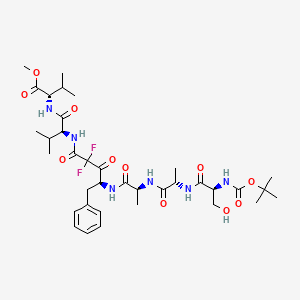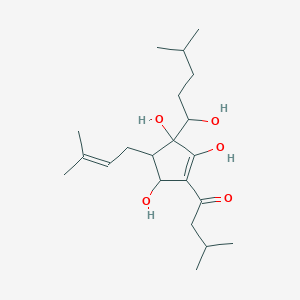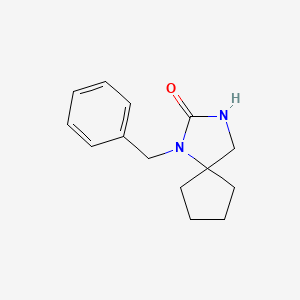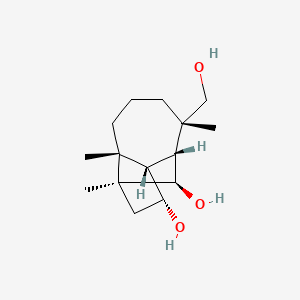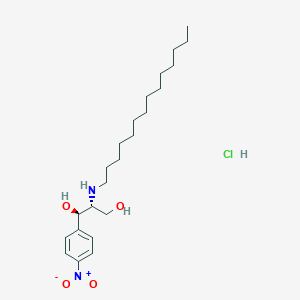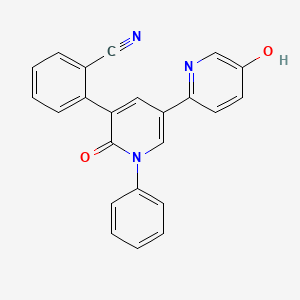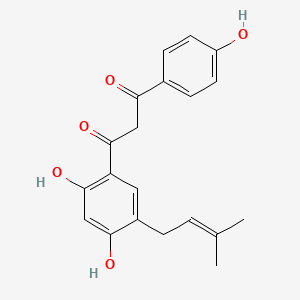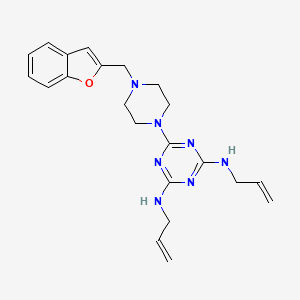
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a hexylamino group attached to a diazaphenothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps. One common method includes the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions often require the use of dry solvents and anhydrous potassium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine has been studied for its potential neurotropic activity . It has shown promise in modulating neurological pathways, making it a candidate for further research in the treatment of neurological disorders. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for drug development.
Mécanisme D'action
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors and ion channels, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but its neurotropic effects suggest potential therapeutic applications in neurology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its specific combination of functional groups and its potential neurotropic activity. Unlike other similar compounds, it has a unique diazaphenothiazine core that contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
102688-87-9 |
|---|---|
Formule moléculaire |
C19H28N4OS |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-hexyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C19H28N4OS/c1-5-6-7-8-9-20-13-10-19(2,3)11-14-16(13)25-18-15(23-14)17(24-4)21-12-22-18/h12,23H,5-11H2,1-4H3 |
Clé InChI |
PZYTXMZSCUURBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


